1-(2-Fluorophenyl)cyclohexanecarboxylic acid
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Overview
Description
1-(2-Fluorophenyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C13H15FO2 It is a derivative of cyclohexanecarboxylic acid, where a fluorophenyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for synthesizing a wide range of compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)cyclohexanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent and specific effects.
Comparison with Similar Compounds
1-(2-Fluorophenyl)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the fluorophenyl group, resulting in different chemical properties and reactivity.
1-(4-Fluorophenyl)cyclohexanecarboxylic acid: The fluorine atom is positioned differently on the phenyl ring, which can affect the compound’s reactivity and biological activity.
1-(2-Chlorophenyl)cyclohexanecarboxylic acid: The chlorine atom replaces the fluorine atom, leading to different chemical and biological properties.
The presence of the fluorophenyl group in this compound makes it unique, as fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity.
Properties
IUPAC Name |
1-(2-fluorophenyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c14-11-7-3-2-6-10(11)13(12(15)16)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLLDVJLQPBPPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369804 |
Source
|
Record name | 1-(2-fluorophenyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106795-66-8 |
Source
|
Record name | 1-(2-Fluorophenyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106795-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-fluorophenyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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